methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The resulting compound is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and sulfanyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, a complex triazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a triazole moiety that is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₆ClN₅O₂S, with a molecular weight of approximately 417.9 g/mol . The presence of the triazole ring and the chlorophenyl group contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : this compound has shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis .
- Antifungal Activity : Compounds similar to this triazole derivative have demonstrated efficacy against fungal strains such as Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL .
Anticancer Activity
Triazole derivatives are also being explored for their anticancer potential:
- In vitro Studies : Compounds derived from triazoles have been evaluated in human cancer cell lines. For example, certain derivatives exhibited IC₅₀ values below 5 μM against colon cancer cells (HCT116), indicating potent anticancer activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Acetylcholinesterase Inhibition : Studies show that certain triazole derivatives can inhibit acetylcholinesterase (AChE), which is significant in treating neurological disorders .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial properties of several triazole derivatives, including this compound. The results indicated effective inhibition of both Gram-positive and Gram-negative bacteria with varying MIC values. Notably, the compound displayed comparable activity to standard antibiotics against resistant strains .
Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, synthesized triazole derivatives were tested against multiple cancer cell lines. This compound showed promising results with significant cytotoxicity at low concentrations against HCT116 cells .
Data Summary Table
Properties
Molecular Formula |
C18H16ClN5O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16ClN5O3S/c1-27-17(26)12-4-8-14(9-5-12)21-15(25)10-28-18-23-22-16(24(18)20)11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |
InChI Key |
GBEQYCHTOLBEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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